molecular formula C13H14NO5- B12361903 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2R,4R)-

1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2R,4R)-

Cat. No.: B12361903
M. Wt: 264.25 g/mol
InChI Key: WWVCWLBEARZMAH-GHMZBOCLSA-M
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Description

Z-D-CIS-HYP-OH, also known as (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylate, is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 264.26 g/mol . This compound is a derivative of hydroxyproline, an amino acid that plays a crucial role in the stability of collagen triple helices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-CIS-HYP-OH typically involves the protection of the hydroxyl group and the carboxyl group of hydroxyproline. The process begins with the protection of the hydroxyl group using a benzyl group, followed by the protection of the carboxyl group using a benzyloxycarbonyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of Z-D-CIS-HYP-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Z-D-CIS-HYP-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-D-CIS-HYP-OH has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Z-D-CIS-HYP-OH involves its interaction with collagen triple helices. The hydroxyl group of the compound forms hydrogen bonds with the collagen chains, stabilizing the triple helix structure. This stabilization is crucial for the integrity and function of connective tissues such as skin, bone, and cartilage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-D-CIS-HYP-OH is unique due to its specific stereochemistry and protective groups, which enhance its stability and reactivity in various chemical reactions. Its ability to stabilize collagen triple helices makes it particularly valuable in biomedical research and applications .

Properties

Molecular Formula

C13H14NO5-

Molecular Weight

264.25 g/mol

IUPAC Name

(2R,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate

InChI

InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/p-1/t10-,11-/m1/s1

InChI Key

WWVCWLBEARZMAH-GHMZBOCLSA-M

Isomeric SMILES

C1[C@H](CN([C@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

C1C(CN(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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